molecular formula C15H13BrINO B11532396 4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol

4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol

Cat. No.: B11532396
M. Wt: 430.08 g/mol
InChI Key: FCDVGNSNPXXYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol typically involves the condensation reaction between 2,4-dimethylaniline and 4-bromo-2-hydroxy-6-iodobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols and anilines

Scientific Research Applications

4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential antimicrobial and antifungal properties, making it of interest in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophilic sites. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-nitrophenol
  • 4-Bromo-2-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol
  • 4-Bromo-2-[(E)-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol

Uniqueness

4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the Schiff base structure provides distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C15H13BrINO

Molecular Weight

430.08 g/mol

IUPAC Name

4-bromo-2-[(2,4-dimethylphenyl)iminomethyl]-6-iodophenol

InChI

InChI=1S/C15H13BrINO/c1-9-3-4-14(10(2)5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3

InChI Key

FCDVGNSNPXXYGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.